2-(Quinolin-2-yl)malonaldehyde
Overview
Description
“2-(Quinolin-2-yl)malonaldehyde” is a chemical compound with the molecular formula C12H9NO2 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 2-(Quinolin-2-yl)malonaldehyde involves a three-step reaction cascade of Michael addition, aldol condensation, and 1,3-N → C rearrangement . This process uses the complete protecting group as a building block in a highly efficient C,C-bond formation of a new all-carbon quaternary center . Carbamate protected substrates (N-Boc, N-Cbz, N-Alloc) thus give 2-quinolin-2-yl-malonates, while amide protected substrates (N-Ac, N-Bz) afford 2-quinolin-2-yl-β-ketoesters in high yields .Molecular Structure Analysis
The molecular structure of 2-(Quinolin-2-yl)malonaldehyde is complex and involves a quinoline nucleus . The structure of this compound has been confirmed by IR, 13C, and 1H NMR, and ESI mass spectrometry studies .Chemical Reactions Analysis
The chemical reactions involving 2-(Quinolin-2-yl)malonaldehyde are intricate and involve several steps . The reaction cascade includes Michael addition, aldol condensation, and 1,3-N → C rearrangement .Scientific Research Applications
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Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Field : Organic Chemistry
- Application Summary : Quinolin-2-one and phenanthridin-6-one derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
- Method of Application : The synthesis involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc)2 and air as the terminal oxidant, Pd (OAc)2 as a catalyst, and CO as a carbonyl source .
- Results : A variety of quinolin-2-one derivatives were synthesized under mild conditions .
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Allenoate-Based Synthesis of 2-Quinolin-2-yl Malonates
- Field : Organic Chemistry
- Application Summary : The allenoate-based synthesis of 2-Quinolin-2-yl malonates is a convenient method for the preparation of these compounds .
- Method of Application : The synthesis involves the use of allenoates and protected o-aminobenzaldehydes .
- Results : The specific results or outcomes of this method are not detailed in the source .
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Biologically and Pharmaceutically Active Quinoline and Its Analogues
- Field : Medicinal Chemistry
- Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Method of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
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Synthesis and Therapeutic Potential of Quinoline Derivatives
- Field : Medicinal Chemistry
- Application Summary : Among a series of synthesized quinoline derivatives, certain compounds displayed potent anticancer activity compared with 5-fluorouracil as a positive control .
- Method of Application : The specific methods of synthesis and application are not detailed in the source .
- Results : The results indicate that certain quinoline derivatives have substantial therapeutic potential, particularly in the context of anticancer activity .
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Allenoate-Based Synthesis of 2-Quinolin-2-yl Malonates and Ketoesters
- Field : Organic Chemistry
- Application Summary : The allenoate-based synthesis of 2-Quinolin-2-yl malonates and ketoesters is a convenient method for the preparation of these compounds .
- Method of Application : The synthesis involves the use of allenoates and protected o-aminobenzaldehydes .
- Results : The specific results or outcomes of this method are not detailed in the source .
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Synthesis of 2-Methylquinoline
- Field : Organic Chemistry
- Application Summary : 2-Methylquinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline .
- Method of Application : The specific methods of synthesis and application are not detailed in the source .
- Results : The results indicate that 2-methylquinoline and its derivatives have substantial biological activities .
Future Directions
Quinoline derivatives, including 2-(Quinolin-2-yl)malonaldehyde, have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . Therefore, there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
2-quinolin-2-ylpropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-10(8-15)12-6-5-9-3-1-2-4-11(9)13-12/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCDOBZPKOBWHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371950 | |
Record name | 2-(2-Quinolyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-2-yl)malonaldehyde | |
CAS RN |
40070-84-6 | |
Record name | 2-(2-Quinolyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Quinolyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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